molecular formula C21H20ClNO4 B14992542 N-(4-chlorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14992542
M. Wt: 385.8 g/mol
InChI Key: FKDLICLAFYWNON-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethyl chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid under appropriate conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process may involve techniques such as recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simple chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to coumarin.

    Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20ClNO4/c1-12-8-17(26-3)20-13(2)16(21(25)27-18(20)9-12)10-19(24)23-11-14-4-6-15(22)7-5-14/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

FKDLICLAFYWNON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)Cl)C)C(=C1)OC

Origin of Product

United States

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